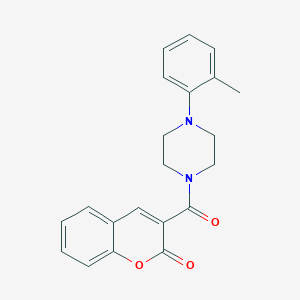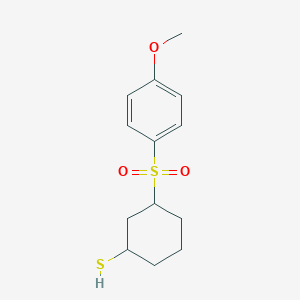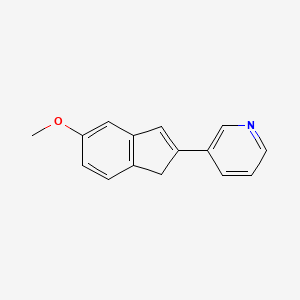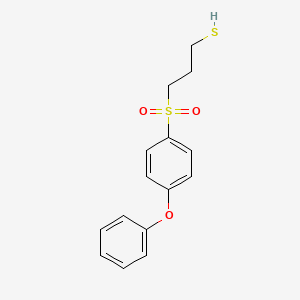
3-(4-Phenoxy-benzenesulfonyl)-propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenoxy-benzenesulfonyl)-propane-1-thiol is an organic compound that belongs to the class of sulfonyl compounds It features a phenoxy group attached to a benzenesulfonyl moiety, which is further connected to a propane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxy-benzenesulfonyl)-propane-1-thiol typically involves the following steps:
Formation of 4-Phenoxybenzenesulfonyl Chloride: This is achieved by reacting 4-phenoxybenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The 4-phenoxybenzenesulfonyl chloride is then reacted with propane-1-thiol in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxy-benzenesulfonyl)-propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: The major product would be 3-(4-Phenoxy-benzenesulfonyl)-propane-1-sulfonic acid.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
3-(4-Phenoxy-benzenesulfonyl)-propane-1-thiol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or modulators.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxy-benzenesulfonyl)-propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The phenoxy and sulfonyl groups may also interact with other molecular targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzenesulfonyl Chloride: A precursor in the synthesis of 3-(4-Phenoxy-benzenesulfonyl)-propane-1-thiol.
N-Hydroxy-2-[4-(4-Phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide: Another compound with a similar sulfonyl and phenoxy structure.
Uniqueness
This compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the thiol functionality.
Properties
Molecular Formula |
C15H16O3S2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)sulfonylpropane-1-thiol |
InChI |
InChI=1S/C15H16O3S2/c16-20(17,12-4-11-19)15-9-7-14(8-10-15)18-13-5-2-1-3-6-13/h1-3,5-10,19H,4,11-12H2 |
InChI Key |
CTVWOVYWOFCAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



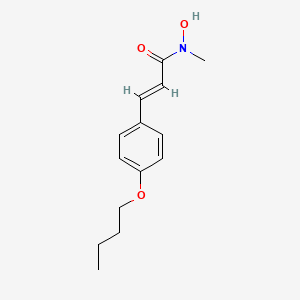
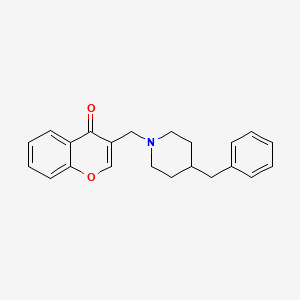
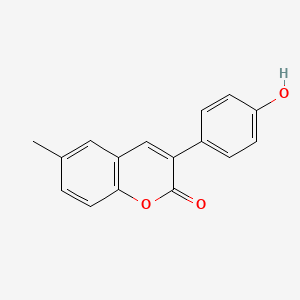
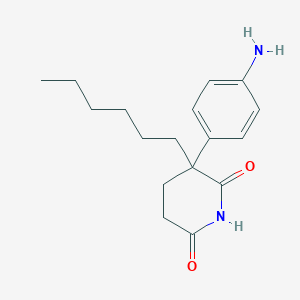

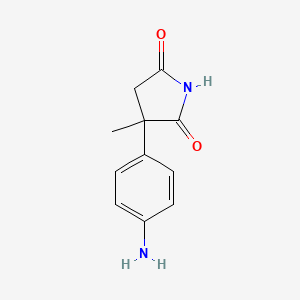
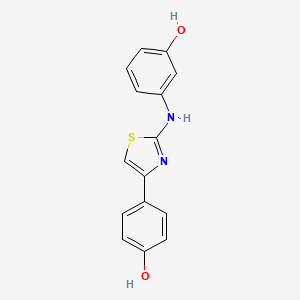


![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
